molecular formula C16H12FNO2 B6294117 5-(3-(benzyloxy)-4-fluorophenyl)oxazole CAS No. 2364585-34-0

5-(3-(benzyloxy)-4-fluorophenyl)oxazole

Cat. No.: B6294117
CAS No.: 2364585-34-0
M. Wt: 269.27 g/mol
InChI Key: OWPWPXWMGJQSKP-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)-4-fluorophenyl)oxazole (CAS 2364585-34-0) is a high-purity oxazole derivative supplied with a minimum purity of 98% . This compound features a oxazole ring, a privileged scaffold in medicinal chemistry known for its ability to interact with a broad spectrum of biological receptors and enzymes, facilitating diverse therapeutic activities . The integration of a benzyloxy group adjacent to a fluorine atom on the phenyl ring is a pharmacophore of significant interest, particularly in the development of inhibitors for neurological targets, such as human monoamine oxidase (hMAO), and other bioactive agents . Oxazole-based compounds are recognized for their potential in a wide range of pharmacological applications, including serving as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents . The structural motif of this compound makes it a valuable building block for constructing more complex molecules in drug discovery programs. It is well-suited for use in synthetic methodology development, including cycloaddition reactions like the van Leusen oxazole synthesis, which is a key strategy for preparing such heterocyclic cores . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluoro-3-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-14-7-6-13(16-9-18-11-20-16)8-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWPXWMGJQSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CN=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(benzyloxy)-4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(benzyloxy)-4-fluorobenzaldehyde with an appropriate amine and a source of oxygen, such as hydrogen peroxide, under acidic conditions to form the oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-(benzyloxy)-4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

5-(3-(benzyloxy)-4-fluorophenyl)oxazole serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Substitution Reactions : The benzyloxy group can be replaced with other functional groups, facilitating the synthesis of more complex molecules.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceutical chemistry.

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus30
Escherichia coli40
Pseudomonas aeruginosa35
  • Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines.
Cancer Cell LineIC50 (µM)
MCF-718
A54915
HepG220

Antimicrobial Efficacy

A study demonstrated that derivatives of oxazole, including this compound, effectively inhibited the growth of both gram-positive and gram-negative bacteria. Structural modifications were found to enhance antimicrobial activity significantly.

Cytotoxic Effects on Cancer Cells

In another study focused on the cytotoxic effects of this compound on various cancer cell lines, it induced apoptosis through activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 5-(3-(benzyloxy)-4-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Tables

Table 2: Dihedral Angles in Fluorophenyl-Substituted Heterocycles

Compound Type Dihedral Angle (°) Structural Implication Reference
Pyrazole () 4.64–10.53 Moderate planarity; steric flexibility
Thiazole () Perpendicular Non-planar packing in crystals
Oxadiazole () Planar Enhanced conjugation for materials

Key Research Findings and Gaps

  • Structural Insights : Fluorophenyl and benzyloxy groups enhance electronic diversity but may reduce solubility in polar solvents.
  • Synthetic Challenges : The target compound’s synthesis route is undocumented in the literature surveyed; methods from analogous compounds (e.g., van Leusen, MCRs) could be adapted .
  • Pharmacological Potential: Fluorophenyl-substituted heterocycles consistently show bioactivity (e.g., COX-2 inhibition, antimicrobial effects), suggesting the target compound merits further testing .

Biological Activity

5-(3-(benzyloxy)-4-fluorophenyl)oxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group and a fluorinated phenyl ring, contributing to its unique chemical properties. Its structure can be represented as follows:

  • Chemical Formula: C15_{15}H14_{14}FNO
  • CAS Number: 2364585-34-0

The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target sites.

Potential Targets:

  • Monoamine Oxidase (MAO): Similar compounds have shown selective inhibition of MAO B, suggesting potential for neuroprotective effects.
  • Tyrosinase Inhibition: Related oxazole compounds have demonstrated inhibition of tyrosinase, which is crucial in melanin production.

In Vitro Studies

Research on similar oxazole derivatives has indicated promising biological activities. For instance:

  • MAO Inhibition: Compounds with similar structures have been reported to inhibit MAO B with IC50_{50} values in the low nanomolar range (1.4 - 4.6 nM), exhibiting high selectivity over MAO A .
  • Tyrosinase Inhibition: Compounds derived from phenylbenzoxazole scaffolds showed significant tyrosinase inhibitory activity, with IC50_{50} values as low as 16.78 μM .

Case Studies

  • MAO B Inhibition:
    • A study synthesized various oxadiazol derivatives, including those related to this compound. The most potent inhibitor exhibited an IC50_{50} of 1.4 nM against MAO B with a selectivity ratio exceeding 71,400 compared to MAO A .
  • Tyrosinase Activity:
    • Another study evaluated several oxazole derivatives for their ability to inhibit tyrosinase in B16F10 melanoma cells. The results indicated that some compounds were effective at concentrations as low as 1 μM without causing cytotoxicity .

Comparative Analysis

CompoundTargetIC50_{50} (nM/μM)Selectivity
This compoundMAO BTBDTBD
Related Compound AMAO B1.4 nM>71,400
Related Compound BTyrosinase16.78 μMN/A

Q & A

Q. What are the established synthetic routes for preparing 5-(3-(benzyloxy)-4-fluorophenyl)oxazole?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A general approach includes:

Benzaldehyde Condensation : Reacting a fluorinated benzaldehyde derivative (e.g., 3-benzyloxy-4-fluorobenzaldehyde) with an oxazole precursor. For example, refluxing with ethanol and glacial acetic acid as a catalyst under inert conditions for 4–6 hours .

Oxazole Formation : Using reagents like ammonium acetate or triethylamine to promote cyclization. Metal-catalyzed reactions (e.g., Pd-mediated coupling) may optimize regioselectivity for the oxazole ring .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

Q. Key Data :

Reaction StepConditionsYield (%)Reference
CondensationReflux, 4h65–75
CyclizationPd-catalyzed80–85

Q. How is this compound characterized structurally?

Methodological Answer: Standard characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; fluorophenyl aromatic signals).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 310.1).
  • Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 1250–1300 cm1^{-1} (C-O-C ether bond) .

Data Cross-Validation : Discrepancies in aromatic proton splitting (NMR) vs. X-ray crystallography data may arise due to dynamic effects in solution .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) to separate oxazole derivatives from byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .
  • TLC Monitoring : Rf ≈ 0.5 (hexane:ethyl acetate 1:1) ensures reaction completion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction GEMINI) with Mo-Kα radiation (λ = 0.71073 Å) .

  • Refinement : Employ SHELXL for least-squares refinement. For example, a monoclinic P21_1/c space group with unit cell parameters:

    ParameterValue
    a9.3158 Å
    b10.8176 Å
    c18.9449 Å
    β100.571°
    • Validation : Compare experimental bond lengths (e.g., C-O = 1.36 Å) with DFT-calculated values to confirm geometry .

Q. How do substituent effects influence the reactivity of this compound in further functionalization?

Methodological Answer :

  • Electrophilic Substitution : The fluorophenyl group directs electrophiles to the para position. Benzyloxy groups may sterically hinder reactions at the oxazole 2-position.
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh3_3)4_4 and aryl boronic acids (yield: 70–85%). Steric bulk from the benzyloxy group reduces reactivity compared to unsubstituted analogs .
  • Data-Driven Optimization : Adjust reaction temperature (80→100°C) and catalyst loading (5→10 mol%) to mitigate steric effects.

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?

Methodological Answer :

  • Multi-Technique Validation :
    • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzyloxy group dihedral angle = 45–50°) .
    • DEPT-135 NMR : Differentiate CH2_2 (benzyloxy) vs. CH (aromatic) signals.
    • Computational Modeling : Compare experimental IR stretches (e.g., 1610 cm1^{-1}) with DFT-simulated vibrational modes .
  • Case Study : A mismatch between 1^1H NMR (apparent meta coupling) and X-ray (para substitution) was resolved by detecting dynamic ring puckering via variable-temperature NMR .

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